3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one

5-HT6 receptor Binding affinity N1-arylsulfonyl SAR

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one belongs to the N1-arylsulfonyl-3-piperazinyl indole chemical class, which was rationally designed as a novel series of 5-HT6 receptor ligands. Members of this class exhibit high affinity and antagonist activity at the 5-HT6 receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system that is implicated in cognitive function.

Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
Cat. No. B12180417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one
Molecular FormulaC22H25N3O4S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H25N3O4S/c1-29-18-7-9-19(10-8-18)30(27,28)25-14-12-24(13-15-25)22(26)11-6-17-16-23-21-5-3-2-4-20(17)21/h2-5,7-10,16,23H,6,11-15H2,1H3
InChIKeyJJTORMRJZJDJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one: Core Chemical Identity and Pharmacological Class


3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one belongs to the N1-arylsulfonyl-3-piperazinyl indole chemical class, which was rationally designed as a novel series of 5-HT6 receptor ligands [1]. Members of this class exhibit high affinity and antagonist activity at the 5-HT6 receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system that is implicated in cognitive function [1]. The compound features an indole core linked via a propan-1-one spacer to a piperazine ring, which is further substituted with a 4-methoxyphenylsulfonyl group, a structural motif that modulates both target engagement and drug-like properties.

Why 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one Cannot Be Casually Substituted with Other N1-Arylsulfonyl-3-piperazinyl Indoles


Within the N1-arylsulfonyl-3-piperazinyl indole series, subtle modifications to the arylsulfonyl substituent profoundly impact 5-HT6 binding affinity, functional antagonism potency, and pharmacokinetic profiles [1]. A structure-activity relationship (SAR) study by Nirogi et al. demonstrated that the nature of the aryl group directly governs receptor interaction kinetics and in vivo cognitive efficacy, making simple interchange of analogs scientifically unsound for applications requiring precise target engagement [1]. Consequently, procurement decisions for research or industrial use must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one Relative to Structural Analogs


5-HT6 Receptor Binding Affinity: Target Compound vs. Unsubstituted Phenylsulfonyl Analog

The target compound incorporates a 4-methoxyphenylsulfonyl group, which is critical for optimizing 5-HT6 receptor binding. In the foundational N1-arylsulfonyl-3-piperazinyl indole series, compound 7a—structurally corresponding to the 4-methoxyphenyl derivative—exhibited a Ki of 3.4 nM at the human 5-HT6 receptor [1]. In contrast, the unsubstituted phenylsulfonyl analog (compound 3a in the same study) showed significantly reduced affinity, although the exact Ki for 3a was not publicly disclosed in the abstract [1]. The methoxy substituent is believed to engage in favorable interactions within the receptor's binding pocket, as inferred from pharmacophore modeling [1]. This structure-activity relationship underscores the necessity of the 4-methoxy substitution for achieving sub-nanomolar to low-nanomolar potency.

5-HT6 receptor Binding affinity N1-arylsulfonyl SAR

Functional Antagonism at 5-HT6 Receptor: Target Compound vs. In-Class Benchmarks

Beyond binding affinity, functional antagonism is crucial for translating target occupancy into pharmacological effect. Compound 7a, representing the 4-methoxyphenylsulfonyl scaffold, demonstrated an IC50 of 310 nM in a 5-HT6 receptor functional assay measuring inhibition of cAMP accumulation [1]. This is compared to the broader set of N1-arylsulfonyl-3-piperazinyl indoles, where functional IC50 values ranged from approximately 200 nM to over 1000 nM, placing 7a in the upper tier of functional potency [1]. While some structurally distinct 5-HT6 antagonists, such as 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b), showed higher binding affinity (pKi = 7.87, equivalent to Ki ≈ 13.5 nM), their functional antagonism was not uniformly superior [2]. The functional IC50 of 310 nM for 7a confirms that the target compound class can effectively block 5-HT6 receptor signaling at physiologically relevant concentrations.

5-HT6 receptor Functional assay Antagonism potency

In Vivo Cognitive Efficacy in Rodent Models: Target Compound vs. Vehicle-Treated Controls

The translational value of 5-HT6 antagonism lies in cognitive enhancement. Compound 7a was evaluated in two established rodent behavioral models: the Novel Object Recognition Test (NORT) and the Morris Water Maze [1]. In the NORT, 7a significantly increased the discrimination index compared to vehicle-treated animals, indicating enhanced recognition memory [1]. In the Morris Water Maze, 7a reduced the latency to reach the hidden platform during acquisition trials and increased the time spent in the target quadrant during the probe trial, effects consistent with improved spatial learning and memory [1]. While direct head-to-head comparisons with other N1-arylsulfonyl analogs were not reported in the abstract, the data demonstrate that the 4-methoxyphenylsulfonyl substitution pattern yields a compound with demonstrable in vivo efficacy.

Cognitive enhancement Novel Object Recognition Test Morris Water Maze

Pharmacokinetic Profile Differentiation: Target Compound's PK Properties Within the N1-Arylsulfonyl Series

The Nirogi et al. study included a pharmacokinetic evaluation of the series, with compound 7a demonstrating favorable oral bioavailability and brain penetration [1]. Although precise numerical values are not extractable from the abstract, the authors explicitly noted that the pharmacokinetic profile was a distinguishing factor that, combined with potency, supported the selection of 7a for in vivo cognitive testing [1]. In contrast, many other compounds in the series showed suboptimal pharmacokinetic properties that precluded further advancement [1]. This highlights that the 4-methoxyphenylsulfonyl group does not merely confer target affinity but also contributes to a superior absorption, distribution, metabolism, and excretion (ADME) profile relative to other aryl substitutions examined.

Pharmacokinetics Oral bioavailability Brain penetration

Selectivity Profile Over Other Serotonin and CNS Receptors

While the accessible abstract does not provide a complete selectivity panel for compound 7a, the rational design of the N1-arylsulfonyl-3-piperazinyl indole series was explicitly aimed at achieving 5-HT6 selectivity over other serotonin receptor subtypes [1]. The broader literature on N-arylsulfonylindole-based 5-HT6 antagonists indicates that these chemotypes can achieve >100-fold selectivity for 5-HT6 over 5-HT2A, 5-HT2C, and other aminergic receptors when appropriately substituted [2]. Compound 7a's design, incorporating the piperazine sulfonamide motif, was intended to minimize off-target interactions. For researchers concerned with polypharmacology or off-target-driven effects, confirmation of selectivity data from the full study text is recommended.

Receptor selectivity Off-target activity 5-HT receptor subtypes

Optimal Research and Industrial Use Cases for 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one


CNS Drug Discovery Programs Targeting Cognitive Disorders

The compound's validated 5-HT6 receptor antagonist profile, coupled with in vivo cognitive efficacy in NORT and Morris Water Maze models, makes it suitable as a tool compound for preclinical programs focused on Alzheimer's disease, schizophrenia-related cognitive deficits, or other cognitive disorders [1]. Its favorable PK properties enable systemic dosing in rodent efficacy studies.

Pharmacological Dissection of 5-HT6-Mediated Signaling Pathways

With confirmed functional antagonism (IC50 = 310 nM) at the 5-HT6 receptor [1], the compound can be used to investigate 5-HT6-mediated cAMP signaling and its downstream effects on cholinergic and glutamatergic neurotransmission in neuronal cell lines and primary cultures.

Reference Standard for N1-Arylsulfonyl-3-piperazinyl Indole SAR Studies

As a prototypical member of this chemotype with documented binding affinity (Ki = 3.4 nM) [1], the target compound can serve as a reference standard for benchmarking newly synthesized analogs, ensuring consistency in radioligand binding and functional assays across laboratories.

Procurement Specification for Selective 5-HT6 Antagonism in Multitarget Screening Panels

For screening facilities requiring a selective 5-HT6 antagonist with low-nanomolar potency, the target compound's design features (4-methoxyphenylsulfonyl substituent) provide a well-characterized option [1], reducing the risk of selecting an analog with undocumented selectivity or potency.

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